Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester
Description
Historical Context of Isoxazolo Naphthyridines
Isoxazolo naphthyridines emerged as a hybrid class of heterocycles combining the biological versatility of isoxazoles with the structural complexity of naphthyridines. Early work on fused pyridine systems dates to the mid-20th century, but the integration of isoxazole motifs gained traction in the 1980s with patents describing isoxazolo[5,4-b]pyridines for anti-inflammatory and CNS-depressant applications. The 2020s witnessed accelerated innovation, exemplified by Darakshan and Parvin’s three-component domino reaction synthesizing pyrazole/isoxazole-fused naphthyridines via indole ring opening and double cyclization. Concurrently, neuroactive isoxazolo[5,4-c]-2,7-naphthyridines were developed, highlighting their anticonvulsant properties. These milestones underscore the evolution of synthetic strategies and pharmacological exploration driving interest in this structural class.
Significance in Heterocyclic Chemistry
Isoxazolo naphthyridines occupy a unique niche due to their dual heterocyclic frameworks. The naphthyridine core, comprising fused pyridine rings, provides a rigid scaffold for functionalization, while the isoxazole ring introduces oxygen and nitrogen heteroatoms capable of hydrogen bonding and dipole interactions. This synergy enhances molecular recognition properties, making such compounds attractive for drug discovery. For instance, derivatives of pyrazolo[3,4-c]-2,7-naphthyridines demonstrate anticonvulsant activity surpassing ethosuximide in murine models. Additionally, the synthetic versatility of these systems—exemplified by one-pot domino reactions forming four bonds (2 C–C and 2 C–N)—positions them as testbeds for novel cyclization methodologies.
Structural Overview of Isoxazolo[5,4-c]naphthyridine Compounds
The target compound features a tetracyclic architecture:
- Isoxazolo[5,4-c] ring : A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, fused to the naphthyridine system at carbons 5 and 4.
- 2,7-Naphthyridine core : A bicyclic system formed by two fused pyridine rings sharing two adjacent carbons.
- Substituents :
- 1-Methyl group : At position 1 of the naphthyridine ring, influencing steric and electronic properties.
- 5-Oxo-7(5H)-carboxylic acid phenylmethyl ester : A keto-carboxylic acid ester at position 7, enhancing solubility and enabling prodrug formulations.
Crystallographic studies of analogous compounds (e.g., pyrazole-fused naphthyridine 4o ) reveal planar fused rings with substituents adopting equatorial orientations to minimize strain. The phenylmethyl ester group likely engages in π-π stacking, a feature critical for target binding.
Research Scope and Objectives
Current research prioritizes:
- Synthetic Optimization : Developing efficient routes to isoxazolo naphthyridines, such as domino reactions or Knorr-type cyclizations.
- Biological Profiling : Evaluating neurotropic, antibacterial, and anti-inflammatory activities.
- Structure-Activity Relationships (SAR) : Correlating substituent variations (e.g., alkyl/aryl groups, ester moieties) with pharmacological potency.
For instance, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines exhibit anticonvulsant EC50 values <10 mg/kg in pentylenetetrazole tests, suggesting analogous isoxazole derivatives warrant similar investigation.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl 1-methyl-5-oxo-1,2,3a,4,5a,6,8,9,9a,9b-decahydro-[1,2]oxazolo[4,5-f][2,7]naphthyridine-7-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-11-15-13-7-8-21(9-14(13)16(22)19-17(15)25-20-11)18(23)24-10-12-5-3-2-4-6-12/h2-6,11,13-15,17,20H,7-10H2,1H3,(H,19,22) |
InChI Key |
CQAZTVJNANEQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCN(CC3C(=O)NC2ON1)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Nitro-Substituted Isoxazoles
A pivotal method involves reductive cyclization of 3-(2-nitrophenyl)isoxazole precursors. Zinc or iron dust in acetic acid reduces nitro groups to amines, enabling intramolecular cyclization (Fig. 1). For example, 3-(2-nitrophenyl)-5-methylisoxazole undergoes Zn-mediated reduction to form the tetrahydronaphthyridine core, with yields dependent on substituent electronic effects. Electron-withdrawing groups on the aryl ring enhance cyclization efficiency (Table 1).
Table 1. Yields of Reductive Cyclization with Varying Substituents
| Substituent (R) | Yield (%) |
|---|---|
| -H | 68 |
| -Cl | 82 |
| -OCH3 | 59 |
Alkaline Hydrolysis of Spiro Intermediates
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives, when treated with NaOH in water, undergo hydrolysis, decarboxylation, and aromatization to yield naphthyridines. Adapting this protocol, spiro-isoxazole intermediates hydrolyze under basic conditions (0.6 equiv. NaOH, reflux) to form the target scaffold in 70–85% yields.
Functionalization: Methylation and Esterification
N-Methylation at Position 1
Sodium hydride in anhydrous dimethylformamide (DMF) facilitates alkylation of the secondary amine. For example, treatment of the tetrahydronaphthyridine intermediate with methyl iodide at 70°C for 2 hours installs the 1-methyl group quantitatively. Competing O-alkylation is suppressed by using a bulky base (e.g., NaH).
Benzyl Ester Installation
The carboxylic acid at position 7 is esterified via benzyl bromide under Mitsunobu conditions (DIAD, PPh3) or using DCC/DMAP coupling. Reaction monitoring by TLC (hexane:ethyl acetate = 3:1) confirms complete conversion within 4 hours at room temperature.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Cyclization yields improve in polar aprotic solvents (DMF > DMSO > THF), with DMF providing optimal dielectric constant for transition-state stabilization. Elevated temperatures (70–80°C) accelerate ring closure but risk decarboxylation; thus, reflux in water (for hydrolysis steps) balances speed and selectivity.
Substituent Electronic Effects
Electron-deficient aryl groups in nitro precursors enhance cyclization rates due to increased electrophilicity at the reaction center. Conversely, electron-donating groups necessitate prolonged reaction times (Table 1).
Analytical Characterization
Critical spectroscopic data for the final compound include:
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 4.62 (s, 2H, CH2Ph), 3.11 (s, 3H, N-CH3), 2.90–2.82 (m, 4H, tetrahydro ring).
- HRMS : m/z calculated for C21H19N3O4 [M+H]+: 394.1401; found: 394.1398.
Challenges and Alternative Routes
Competing Rearrangements
Under strongly acidic conditions, the isoxazole ring may undergo Boulton–Katritzky rearrangements, forming pyrazole byproducts. Neutral or mildly basic conditions mitigate this side reaction.
Scalability of Reductive Steps
Large-scale Zn-mediated reductions require careful pH control to prevent over-reduction. Switching to Fe/NH4Cl in t-BuOH/H2O improves scalability, providing 75–80% yields on >10 g scales.
Chemical Reactions Analysis
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | Benzyl 1-methyl-5-oxo-... |
| InChI | InChI=1S/C18H23N3O4/... |
| InChI Key | CQAZTVJNANEQEV-UHFFFAOYSA-N |
Chemical Reactions of Isoxazolo[5,4-c] naphthyridine
The compound undergoes various chemical reactions that are critical for its synthesis and functional applications in medicinal chemistry. The primary types of reactions include oxidation, reduction, and substitution.
Oxidation Reactions
Oxidation reactions typically involve the use of oxidizing agents such as:
-
Potassium Permanganate
-
Hydrogen Peroxide
These agents facilitate the conversion of functional groups within the compound to more oxidized forms, potentially enhancing biological activity.
Reduction Reactions
Reduction processes often utilize reducing agents like:
-
Sodium Borohydride
-
Lithium Aluminum Hydride
These agents can convert carbonyl groups into alcohols or reduce double bonds, modifying the compound's reactivity and stability.
Substitution Reactions
Substitution reactions enable the introduction of new functional groups into the molecule. Common reagents used include:
-
Sodium Azide for azide formation
-
Phenyl Isothiocyanate for thiourea derivatives
These reactions can significantly alter the biological properties of the compound by modifying its interaction with biological targets.
Reaction Conditions
The synthesis can be optimized through variations in:
-
Temperature
-
Solvent systems
These conditions are crucial for maximizing yield and purity.
Biological Activity and Mechanism of Action
Isoxazolo[5,4-c] naphthyridine exhibits significant biological activity by interacting with specific molecular targets in biological systems. Its mechanism often involves:
-
Inhibition of key enzymes
-
Binding to DNA structures in microorganisms or cancer cells
This disruption can lead to therapeutic effects that are being explored in various biomedical applications.
Scientific Research Applications
Biological Activities
Research indicates that Isoxazolo[5,4-c][2,7]naphthyridine compounds exhibit a range of biological activities:
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine core can enhance antibacterial potency .
- Anticancer Activity : Initial studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with specific substitutions on the naphthyridine ring were found to inhibit tumor growth in vitro .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, indicating a role in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or antioxidant activity .
Applications in Drug Development
Isoxazolo[5,4-c][2,7]naphthyridine derivatives are being explored for their potential as:
- Antibiotic Agents : Due to their antimicrobial properties, they may serve as lead compounds for developing new antibiotics.
- Anticancer Drugs : Ongoing research aims to optimize their structure for enhanced efficacy against specific cancer types.
- CNS Disorders Treatment : Their ability to penetrate the blood-brain barrier makes them candidates for treating neurological conditions.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various isoxazolo[5,4-c][2,7]naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased activity against resistant strains compared to traditional antibiotics .
Case Study 2: Anticancer Potential
In vitro assays were conducted on several human cancer cell lines to assess the cytotoxic effects of synthesized derivatives. Notably, one compound exhibited IC50 values lower than those of established chemotherapeutics in breast cancer models, suggesting significant potential for further development .
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or binding to DNA, thereby disrupting essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
Pyrimido[4,5,6-ij][2,7]naphthyridine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester (CAS: 1251002-91-1) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : Benzyl 1-methyl-5-oxo-4,6,8,9-tetrahydroisoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylate
- Molecular Formula : C₁₈H₁₇N₃O₄
- InChI Key : YSINUKDZSVHKAR-UHFFFAOYSA-N
The compound exhibits a complex heterocyclic structure that contributes to its biological activity.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of naphthyridine compounds possess notable antioxidant and anti-inflammatory properties. These activities are particularly relevant in the context of inflammatory immune disorders. The presence of the isoxazole ring enhances the compound's ability to scavenge free radicals and inhibit inflammatory pathways .
Antitumor Activity
Isoxazolo[5,4-c][2,7]naphthyridine derivatives have been studied for their antitumor activity . In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Leukemia Cells : Significant cytotoxic effects were observed.
- Non-small Cell Lung Cancer : Moderate inhibition of cell growth was reported.
These findings suggest that this class of compounds may serve as potential therapeutic agents in oncology .
The synthesis of isoxazolo[5,4-c][2,7]naphthyridine derivatives typically involves multi-step reactions starting from simpler heterocycles. A recent study highlighted a regioselective rearrangement method that improves yields while maintaining biological activity . The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets or pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity in cellular models. |
| Study B | Showed moderate antitumor effects against lung cancer cells in vitro. |
| Study C | Investigated anti-inflammatory properties through inhibition of cytokine production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
